1-allylpiperidine
Overview
Description
1-allylpiperidine is an organic compound with the molecular formula C8H15N It is a derivative of piperidine, where an allyl group is attached to the nitrogen atom
Mechanism of Action
Target of Action
This compound, also known as 1-(2-Propenyl)piperidine or N-Allylpiperidine, is a chemical compound that primarily targets the respiratory system . It is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with its targets, causing changes that lead to these effects.
Biochemical Pathways
Piperidine derivatives, which include this compound, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
Given its classification as a hazardous chemical and its known irritant effects, it can be inferred that the compound likely causes cellular damage or disruption in its target tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be flammable , suggesting that its stability and action can be affected by exposure to heat or open flames. Additionally, its solubility in water could impact its action and efficacy in aqueous environments .
Biochemical Analysis
Biochemical Properties
It is known that 1-Allylpiperidine is a liquid at room temperature and has a boiling point of 151-152°C
Cellular Effects
Safety data sheets indicate that exposure to this compound may cause respiratory irritation and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-allylpiperidine can be synthesized through several methods. One common approach is the hydrosilylation reaction, where N-allylpiperidine is formed by reacting piperidine with allyl halides in the presence of a catalyst such as platinum(0) complex (Karstedt’s catalyst) under mild conditions . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-allylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-allylpiperidone.
Reduction: Reduction reactions can convert it into N-allylpiperidine derivatives with different functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: N-allylpiperidone.
Reduction: Various N-allylpiperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-allylpiperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Allylaniline: Similar in structure but with an aniline base instead of piperidine.
N-Allylcyclohexylamine: Contains a cyclohexylamine base instead of piperidine.
N-Allylpyrrolidine: A smaller ring structure compared to piperidine.
Uniqueness: 1-allylpiperidine is unique due to its six-membered ring structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its ability to undergo diverse transformations makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
1-prop-2-enylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSGYKSGNPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162712 | |
Record name | 1-(2-Propenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-67-4 | |
Record name | 1-(2-Propen-1-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Propenyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Propenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Allylpiperidine be used as a building block for synthesizing other complex molecules?
A1: Yes, the provided research highlights N-allylpiperidine's use as a starting material for chemical synthesis. For instance, it can undergo hydrosilylation reactions, a process that attaches silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is useful for creating new silicon-containing compounds with potential applications in various fields [].
Q2: The abstract mentions a "tetrazole-substituted amino acid" with NMDA antagonist activity. Is there a connection between this compound and N-Allylpiperidine?
A2: While not directly stated, the synthesis of the NMDA antagonist (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) likely involves a piperidine derivative as a key intermediate. N-Allylpiperidine itself might not be directly used, but the chemistry involved could share similarities, highlighting the role of piperidine derivatives in medicinal chemistry [].
Q3: The research mentions using N,N-dimethylallylamine and similar compounds. What is the significance of these "allylamines" in relation to N-allylpiperidine?
A3: Both N-allylpiperidine and the mentioned allylamines share a common structural feature: the allyl group (CH2=CH-CH2-). This group is reactive and can participate in various chemical reactions. Studying how different allylamines, including N-allylpiperidine, behave in reactions with boron-containing compounds (like those described in the research) can provide valuable insights into reactivity patterns and guide the development of new synthetic strategies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.